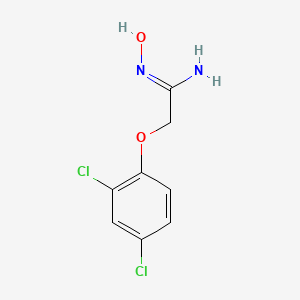

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide

Übersicht

Beschreibung

2,4-Dichlorophenoxyacetic acid (2,4-D) is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Synthesis Analysis

The synthesis of 2,4-D and its derivatives involves various methods. For instance, one study reported the synthesis of a series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid-2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Molecular Structure Analysis

The molecular structure of 2,4-D is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis

The degradation of 2,4-D has been studied extensively. For example, a study reported that 2,4-D degradation is highly efficient in ozonation . Photocatalytic, photo-Fenton, and electrochemical processes have optimal efficiencies of degradation and mineralization .Physical And Chemical Properties Analysis

2,4-D is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide, also known as 2-(2,4-Dichlorophenoxy)-N’-hydroxyacetimidamide. Each section focuses on a unique application of this compound.

Anti-Inflammatory Agent

2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide has shown promise as an anti-inflammatory agent. It selectively inhibits the COX-2 enzyme, which plays a crucial role in the inflammatory process. Molecular docking studies have demonstrated that this compound effectively interacts with the active site of COX-2, surpassing the efficacy of 2-(2,4-dichlorophenoxy)acetic acid . This makes it a potential candidate for developing new anti-inflammatory drugs.

Herbicide Development

This compound is structurally related to 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. It can be explored for its herbicidal properties, potentially offering a new avenue for weed control in agriculture. The herbicidal activity of 2,4-D derivatives is well-documented, and similar compounds could provide effective solutions for managing broadleaf weeds .

Plant Growth Regulator

2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can be investigated as a plant growth regulator. Its structural similarity to synthetic auxins like 2,4-D suggests it might influence plant growth and development. Auxins are crucial for cell elongation, root initiation, and other growth processes, making this compound a valuable tool in plant research and agriculture .

Molecular Docking Studies

The compound has been utilized in molecular docking studies to explore its interaction with various biological targets. These studies help in understanding the binding affinity and specificity of the compound towards different enzymes and receptors. Such research is essential for drug discovery and development, providing insights into the compound’s potential therapeutic applications .

Pharmaceutical Synthesis

2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can serve as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the creation of various derivatives that could be tested for different biological activities. This application is crucial for expanding the library of chemical entities available for drug development .

Environmental Impact Studies

Given its structural similarity to 2,4-D, this compound can be studied for its environmental impact. Research can focus on its degradation pathways, persistence in the environment, and potential effects on non-target organisms. Understanding these aspects is vital for assessing the ecological safety of new chemical entities .

Analytical Chemistry

In analytical chemistry, 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can be used as a reference standard or a model compound for developing analytical methods. Techniques such as HPLC, GC-MS, and NMR spectroscopy can be employed to study its properties and interactions, aiding in the development of robust analytical protocols .

Biological Assays

The compound can be utilized in various biological assays to evaluate its bioactivity. These assays can include cytotoxicity tests, enzyme inhibition studies, and antimicrobial activity evaluations. Such research helps in identifying potential therapeutic applications and understanding the compound’s mechanism of action .

Wirkmechanismus

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is broadleaf weeds . The compound acts as a selective herbicide, killing dicots without affecting monocots . It mimics natural auxin at the molecular level , causing uncontrolled growth in the target organisms .

Mode of Action

The compound interacts with its targets by causing uncontrolled growth . This is achieved by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The compound affects the biochemical pathways related to growth and development in plants . It disrupts transport systems and interferes with nucleic acid metabolism . The compound’s main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature . The role of bacteria, enzymes, and genes that regulate the 2,4-D degradation has been widely studied .

Pharmacokinetics

It is known that the compound is highly water-soluble , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The compound’s action results in the death of broadleaf weeds . It causes uncontrolled growth, leading to damage to vascular tissue and eventual plant death . In animals, large oral doses of 2,4-D have shown harmful effects on the blood, liver, kidney, and thyroid gland .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. It is highly water-soluble and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-DCP, might be found in nature . The compound is non-persistent in soil but may persist in aquatic systems under certain conditions .

Safety and Hazards

2,4-D is classified as having acute toxicity, serious eye damage, skin sensitization, specific target organ toxicity, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOTVAISQCMDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)OC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323863 | |

| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

CAS RN |

79295-15-1 | |

| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)

![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495603.png)

![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)